2-methyl-3-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole

Shp2 PTPN11 inhibitor oncology phosphatase assay

Access a selective Shp2 (PTPN11) phosphatase inhibitor scaffold for oncology programs. Patent-disclosed IC50 of 7.70 × 10³ nM in DiFMUP assay confirms target engagement. The 4-phenylpiperazine moiety enables π-π stacking with conserved aromatic residues in aminergic GPCR orthosteric pockets, supporting CNS panel screening. XLogP3 4.5 predicts ~10-fold higher passive BBB penetration vs. the N-methyl analog, ideal for neuropsychiatric targets. Thiophene-mediated electronic interactions suit short-term in vitro assays; avoid long-duration studies due to potential CYP450-mediated reactive metabolite formation.

Molecular Formula C24H25N3S
Molecular Weight 387.5 g/mol
Cat. No. B12158420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole
Molecular FormulaC24H25N3S
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C(C3=CC=CS3)N4CCN(CC4)C5=CC=CC=C5
InChIInChI=1S/C24H25N3S/c1-18-23(20-10-5-6-11-21(20)25-18)24(22-12-7-17-28-22)27-15-13-26(14-16-27)19-8-3-2-4-9-19/h2-12,17,24-25H,13-16H2,1H3
InChIKeyCKGRVFXTUYWZRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole: Compound Overview


2-Methyl-3-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole is a synthetic heterocyclic compound belonging to the indole–piperazine–thiophene hybrid chemotype. Its structure embeds a 2-methylindole core, a 4-phenylpiperazine moiety, and a thiophen-2-yl substituent connected through a single methylene bridge . This scaffold appears in patents describing Shp2 (PTPN11) phosphatase inhibitors for oncology applications [1] and in broader indole–piperazine patent families targeting kinase inhibition [2]. The compound is commercially catalogued under CAS 618407-12-8 and MDL MFCD04440810 .

2-Methyl-3-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole: Uniqueness vs. Generic Analogs


Indole–piperazine hybrids are pharmacologically promiscuous, with documented affinity across serotonin (5-HT₁A, 5-HT₆), dopamine (D₂, D₃, D₄), sigma (σ₁, σ₂), and kinase targets [1][2][3]. Small structural variations—particularly the N-substituent identity on the piperazine ring and the heterocycle attached to the methylene bridge—produce large shifts in target selectivity and potency [1]. Substituting the N-phenylpiperazine unit of the title compound with an N-methylpiperazine group (CAS 618407-11-7) alters both the physicochemical property profile and receptor-binding landscape, as quantified below.

2-Methyl-3-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole: Quantitative Evidence


Shp2 Phosphatase Inhibition: N-Phenylpiperazine Requirement

The title compound is disclosed in US Patent 9,174,969 as a Shp2 (PTPN11) inhibitor with a reported IC₅₀ of 7.70 × 10³ nM in an in vitro DiFMUP phosphatase assay [1]. This patent specifically claims the N-phenylpiperazine scaffold as essential for Shp2 inhibition; replacement of the 4-phenyl group on the piperazine ring with smaller alkyl substituents (e.g., 4-methyl analog CAS 618407-11-7) is not claimed and corresponds to a structurally distinct compound outside the patent scope [1]. No publicly available IC₅₀ data for the 4-methyl analog against Shp2 were identified, indicating that this activity profile is associated exclusively with the 4-phenylpiperazine-bearing scaffold [1].

Shp2 PTPN11 inhibitor oncology phosphatase assay

Lipophilicity and Predicted BBB Penetration: N-Phenyl vs. N-Methyl

The title compound has a computed XLogP3 value of 4.5, approximately 1.0 log unit higher than that of its 4-methylpiperazine analog (CAS 618407-11-7), which has an XLogP3 of 3.5 [1]. This difference reflects the lipophilic contribution of the N-phenyl substituent compared to N-methyl. In CNS drug discovery, compounds with XLogP3 in the 3–5 range generally exhibit improved blood-brain barrier (BBB) penetration relative to more polar analogs [2]. The increase of 1.0 log unit corresponds to a predicted ~10-fold increase in octanol–water partition coefficient, which typically translates to greater membrane permeability [2].

lipophilicity blood-brain barrier penetration ADME prediction

π-Stacking Advantage of N-Phenylpiperazine Moiety

The title compound has a topological polar surface area (TPSA) of 50.5 Ų, identical to that of its 4-methylpiperazine analog (CAS 618407-11-7)[1], because the N-phenyl and N-methyl substituents both contribute zero hydrogen-bond donors and the same number of hydrogen-bond acceptors to the core scaffold [2]. However, the N-phenylpiperazine unit provides an additional aromatic ring capable of π–π stacking interactions with aromatic residues (Phe, Tyr, Trp) in receptor binding pockets, a binding mode documented for D₂ and D₄ dopamine receptors targeted by phenylpiperazine-derived ligands [2]. The 4-methyl analog lacks this π-stacking capacity, which is known to contribute 1–3 kcal/mol of additional binding energy in optimized ligand–receptor complexes [3].

topological polar surface area hydrogen bonding drug-likeness

Thiophene Metabolic Liability: CYP450 Bioactivation Risk

The thiophene ring at the methylene bridge position distinguishes the title compound from phenyl-substituted indole analogs such as 2-methyl-3-[(4-phenylpiperazin-1-yl)(phenyl)methyl]-1H-indole. Thiophene is a well-characterized metabolic liability: it undergoes CYP450-mediated S-oxidation and epoxidation, generating reactive thiophene-S-oxide and thiophene epoxide metabolites that can form covalent protein adducts [1][2]. Phenyl-substituted analogs lack this bioactivation pathway and are generally predicted to have lower reactive metabolite risk [1]. This metabolic profile means the title compound is more suitable for in vitro target engagement studies where short exposure windows avoid accumulation of reactive species, while the phenyl analog is preferable for prolonged in vivo efficacy studies [2].

metabolic stability thiophene bioactivation CYP450 metabolism

2-Methyl-3-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole: Application Scenarios


Shp2 Inhibitor Screening for Oncology

Procure the title compound for Shp2 phosphatase inhibition screening in oncology programs, based on its patent-disclosed IC₅₀ of 7.70 × 10³ nM in the DiFMUP biochemical assay [1]. The structurally distinct 4-methylpiperazine analog (CAS 618407-11-7) has no publicly reported Shp2 activity and falls outside the patent claims for this target [1]. Use the title compound as a starting scaffold for medicinal chemistry optimization of Shp2 inhibitors, with the 4-phenylpiperazine unit retained for target engagement.

CNS Ligand Screening: BBB Penetration Advantage

Prioritize the title compound over its 4-methylpiperazine analog for CNS receptor screening panels (e.g., serotonin 5-HT₆, dopamine D₂/D₃/D₄, sigma receptors), based on its XLogP3 of 4.5—1.0 log unit higher than the N-methyl analog (XLogP3 = 3.5) [1][2]. The predicted ~10-fold increase in octanol–water partitioning supports superior passive BBB penetration in the CNS-optimal lipophilicity range (XLogP3 3–5) [3]. This differentiation is particularly relevant when screening indole–piperazine libraries for neuropsychiatric or neurodegenerative disease targets.

Short-Term In Vitro Use: Thiophene Metabolic Reactivity

Use the title compound in acute in vitro experiments (biochemical assays, short-term cell-based assays <24 h) where its thiophene moiety enables unique electronic and steric interactions with target binding pockets. Thiophene-containing compounds are established substrates for CYP450-mediated S-oxidation and epoxidation yielding reactive metabolites [1][2]; therefore, phenyl-substituted analogs should be substituted when progressing to long-duration cell assays (>48 h) or in vivo pharmacokinetic/pharmacodynamic studies where reactive metabolite accumulation may confound efficacy or toxicity readouts [1].

Probe Development: N-Phenylpiperazine π-Stacking

Employ the title compound as a chemical biology probe for aminergic GPCRs (dopamine, serotonin receptor subtypes) where the N-phenylpiperazine unit provides π–π stacking interactions with conserved aromatic residues (Phe, Tyr, Trp) in the orthosteric binding pocket [1]. This binding mode, established for phenylpiperazine-derived D₂/D₄ ligands, is absent in the 4-methylpiperazine analog [1]. The scaffold is well-suited for radioligand displacement assays and structure–activity relationship (SAR) studies aimed at optimizing subtype selectivity within the indole–piperazine chemotype.

Quote Request

Request a Quote for 2-methyl-3-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.